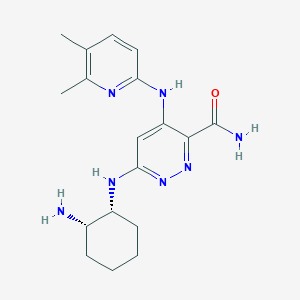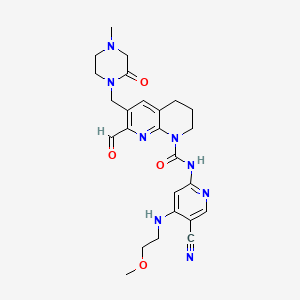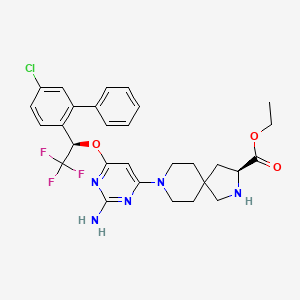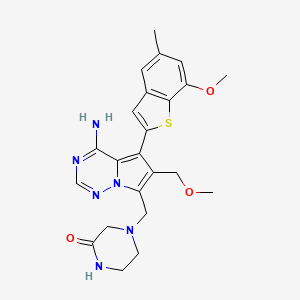
RX-37
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RX-37 is a potent BET inhibitor. This compound binds to BET bromodomain proteins (BRD2, BRD3, and BRD4) with Ki values of 3.2-24.7 nM and demonstrates high selectivity over other non-BET bromodomain-containing proteins. This compound potently and selectively inhibits cell growth in human acute leukemia cell lines harboring the rearranged mixed lineage leukemia 1 gene. This compound represents a promising lead compound for the development of a new class of therapeutics for the treatment of human cancer and other conditions.
Aplicaciones Científicas De Investigación
Integrated Vehicle Health Management Technology
The RX-37, particularly the X-37 spacecraft, has been utilized for NASA's Integrated Vehicle Health Management (IVHM) Technology Experiment. The experiment aimed to demonstrate the benefits of in-flight IVHM for the operation of a Reusable Launch Vehicle. The scope included performing real-time fault detection and isolation for X-37's electrical power system and electro-mechanical actuators, utilizing a software system named Livingstone. This software system employs a qualitative, model-based reasoning approach for system-wide interaction analysis to detect and isolate failures. The experiment marked significant advancements in the efficiency and safety of the IVHM technology within a flight environment (Schwabacher et al., 2002).
Flight Demonstrator Project for Space Transportation System Development
The this compound, specifically referred to as the X-37 Approach and Landing Vehicle (ALTV), was designed to reduce technical risks during the descent and landing phases of flight. This project formulated mission requirements and Orbital Vehicle (OV) technology research and development goals to validate and mature high-payoff ground and flight technologies like Thermal Protection Systems (TPS). This project has expanded government and industry knowledge in developing new generations of spacecraft aligned with the Vision for Space Exploration (Dumbacher, 2004).
Development and Test of Guidance, Navigation, and Control Systems
The this compound has been a testbed for developing and evaluating Guidance, Navigation, and Control (GN&C) systems for space and reentry environments. The experiment involved the Space Integrated GPS/INS (SIGI) system, an off-the-shelf navigation-grade GPS/INS enhanced for space and reentry environments. The experiment aimed to demonstrate the reliability and performance of SIGI for automatic, autonomous approach, and landing, significantly contributing to the risk reduction for integrating such systems into space vehicles (Childers & Gelderloos, 2001).
Dynamics, Stability, and Control Characteristics
The this compound has also been a pivotal part of studies focusing on the dynamics, stability, and control characteristics of space vehicles. Research has been conducted on the dynamics and control of the X-37 from atmospheric reentry through landing, involving the assessment of vehicle trim with multiple surfaces, aerodynamic uncertainties, and control design results for various flight phases. These studies contribute to the understanding and development of more robust and reliable space vehicles (Chaudhary et al., 2001).
Propiedades
Número CAS |
1627715-60-9 |
|---|---|
Fórmula molecular |
C24H23N5O2 |
Peso molecular |
413.481 |
Nombre IUPAC |
4-(1-(3-cyclopropyl-5-methyl-1H-pyrazol-4-yl)-8-methoxy-5H-pyrido[4,3-b]indol-7-yl)-3,5-dimethylisoxazole |
InChI |
InChI=1S/C24H23N5O2/c1-11-21(23(28-27-11)14-5-6-14)24-22-15-10-19(30-4)16(20-12(2)29-31-13(20)3)9-18(15)26-17(22)7-8-25-24/h7-10,14,26H,5-6H2,1-4H3,(H,27,28) |
Clave InChI |
WHDUHJYPRJXLGF-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C)ON=C2C)C=C(NC3=C4C(C5=C(C)NN=C5C6CC6)=NC=C3)C4=C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
RX-37; RX 37; RX37. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)
![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)
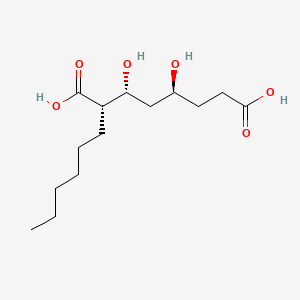
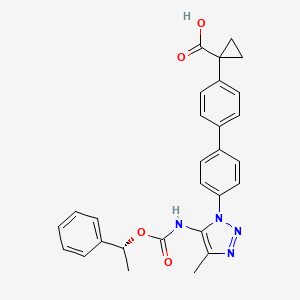
![(3S)-4-[[(4R)-4-(2-chloro-4-fluorophenyl)-5-methoxycarbonyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]morpholine-3-carboxylic acid](/img/structure/B610539.png)
![(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610540.png)
